
Speciociliatine
概要
説明
It is a stereoisomer of mitragynine and constitutes 0.00156 - 2.9% of the dried leaf material . Speciociliatine has been studied for its potential pharmacological effects, particularly its interaction with opioid receptors.
作用機序
Speciociliatine, also known as Speciociliatin, is a major alkaloid found in the plant Mitragyna speciosa, commonly known as kratom . This compound has been widely studied for its potential pharmacological effects .
Target of Action
This compound has been found to be a ligand of the mu (µ) and kappa (κ) opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
This compound functions as a partial µ-opioid agonist . It has a 3-fold higher binding affinity than mitragynine, another major alkaloid of kratom . Findings are varied as to whether it functions as an agonist or a competitive antagonist at these sites .
Biochemical Pathways
This compound undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Pharmacokinetics
A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of this compound to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) . This compound metabolizes rapidly in monkey, rat, and mouse hepatocytes, while a slower metabolism is observed in human and dog hepatocytes .
Result of Action
The primary result of this compound’s action is its potential analgesic effect, which is believed to be due to its interaction with the µ-opioid receptors . This interaction can lead to pain relief, making it a potential candidate for pain management .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can vary across different species, indicating that genetic factors may play a role . Furthermore, the compound’s bioavailability can be affected by the method of administration .
生化学分析
Biochemical Properties
Speciociliatine is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . It interacts with enzymes, proteins, and other biomolecules, undergoing extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Cellular Effects
This compound has been reported to have various effects on cells. It has been found to be a ligand of the mu and kappa opioid receptors . Findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound metabolized rapidly in monkey, rat, and mouse hepatocytes (in vitro half-life was 6.6 ± 0.2, 8.3 ± 1.1, 11.2 ± 0.7 min, respectively), while a slower metabolism was observed in human and dog hepatocytes (91.7 ± 12.8 and > 120 min, respectively) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A preliminary pharmacokinetic analysis in male Sprague Dawley rats determined the elimination half-life of this compound to be 2.6 - 5 hours and the absolute bioavailability to be 20.7% (at an oral dose of 20 mg/kg) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It underwent extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of this compound was predominantly mediated by CYP3A4 with minor contributions by CYP2D6 .
Transport and Distribution
It has been found to be a major circulating alkaloid in humans following oral administration of a kratom product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of speciociliatine involves complex organic reactions. One of the primary methods includes the extraction from Mitragyna speciosa leaves, followed by purification processes such as chromatography. The synthetic route typically involves the formation of the indole-based alkaloid structure, which requires specific reaction conditions including controlled temperature and pH levels .
Industrial Production Methods
Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic production due to the complexity of its structure. The process involves harvesting kratom leaves, drying, and then using solvents to extract the alkaloids. The extracted material is then purified to isolate this compound .
化学反応の分析
Types of Reactions
Speciociliatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various metabolites that are studied for their pharmacological properties. These metabolites can have different binding affinities and activities at opioid receptors .
科学的研究の応用
Pharmacological Properties
1.1 Pain Relief and Antinociceptive Effects
Speciociliatine has been shown to exhibit significant antinociceptive (pain-relieving) effects. In preclinical studies, it demonstrated a potency comparable to morphine in pain models involving rats. The compound acts as a partial agonist at the μ-opioid receptor, with a binding affinity three times higher than that of mitragynine, another prominent kratom alkaloid .
Table 1: Comparison of Antinociceptive Effects
Compound | Binding Affinity (nM) | Antinociceptive Potency |
---|---|---|
This compound | 54.5 ± 4.4 | Similar to morphine |
Mitragynine | ~150 | Lower than morphine |
1.2 Pharmacokinetics
A pharmacokinetic study revealed that after oral administration, this compound had an absolute bioavailability of approximately 20.7% in rats. The compound showed higher systemic exposure compared to other alkaloids, indicating its potential efficacy when consumed in kratom preparations .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Volume of Distribution (L/kg) | 6.2 ± 2.3 |
Clearance (L/hr/kg) | 0.7 ± 0.2 |
Bioavailability (%) | 20.7 |
Safety Profile and Toxicity Studies
2.1 Comparative Toxicity Assessments
Research indicates that this compound has a favorable safety profile compared to mitragynine. In toxicity assessments using zebrafish embryos, this compound exhibited lower mortality rates than mitragynine at equivalent concentrations .
Table 3: Mortality Rates in Zebrafish Embryos
Concentration (μg/ml) | This compound Mortality (%) | Mitragynine Mortality (%) |
---|---|---|
100 | 100 | 100 |
50 | 16.67 | 93.33 |
25 | 13.33 | 21.67 |
Potential Applications in Substance Use Disorder
This compound's partial agonist activity at opioid receptors suggests its potential utility in managing opioid dependence and withdrawal symptoms. Studies have indicated that it may reduce voluntary alcohol intake in animal models, hinting at broader applications in treating substance use disorders .
Case Studies and Clinical Observations
Several case studies highlight the effects of kratom and its alkaloids on human health, particularly concerning neonatal abstinence syndrome due to maternal kratom use during pregnancy . These findings underscore the need for further research into the implications of this compound and its metabolites on human health.
類似化合物との比較
Similar Compounds
Mitragynine: Another major alkaloid in kratom with similar opioid receptor activity.
Speciogynine: A diastereomer of mitragynine with different pharmacological properties.
Paynantheine: Another kratom alkaloid with distinct binding affinities and activities.
Uniqueness of Speciociliatine
This compound is unique due to its higher binding affinity for the mu-opioid receptor and its partial agonist activity. This makes it a compound of interest for potential therapeutic applications with reduced side effects compared to full agonists .
生物活性
Speciociliatine is an indole-based alkaloid derived from the kratom plant, Mitragyna speciosa, and is recognized as a significant compound within this category of substances. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
Overview of this compound
This compound is a diastereomer of mitragynine and exhibits partial μ-opioid agonist activity, with a binding affinity three times higher than that of mitragynine . It has garnered attention due to its potential effects on pain management and mood enhancement, similar to other kratom alkaloids.
Pharmacological Properties
Binding Affinity and Receptor Activity:
- This compound has been characterized as a partial agonist at μ-opioid receptors but shows no measurable agonist activity at human opioid receptors up to concentrations of 100 µM .
- Its unique pharmacological profile suggests that it may contribute to the mixed effects observed with kratom consumption, which can include stimulant-like effects at lower doses and sedative effects at higher doses.
Metabolic Pathways:
- The metabolism of this compound occurs primarily through monooxidation and O-demethylation pathways, predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 .
- In vitro studies have shown that this compound is rapidly metabolized in mouse, rat, and monkey hepatocytes, with half-lives of approximately 6.6, 8.3, and 11.2 minutes respectively. In contrast, human hepatocytes exhibited a significantly longer half-life of about 91.7 minutes .
Metabolic Stability
A study examining the metabolic stability of this compound across various species highlighted significant differences in metabolic rates. The following table summarizes the in vitro half-lives observed:
Species | Half-Life (minutes) |
---|---|
Mouse | 6.6 ± 0.2 |
Rat | 8.3 ± 1.1 |
Cynomolgus Monkey | 11.2 ± 0.7 |
Human | 91.7 ± 12.8 |
Dog | >120 |
This data indicates that while this compound is rapidly metabolized in certain preclinical species, its metabolism in humans is considerably slower, suggesting potential implications for dosing and efficacy in human applications .
Safety and Toxicology
Research into the safety profile of kratom alkaloids indicates that while high doses can lead to undesirable gastrointestinal effects and lethargy, the overall risk of severe adverse effects appears lower than that associated with traditional opioids . this compound's low abuse potential has been noted in various studies, suggesting it may serve as a safer alternative for pain management compared to more potent opioids.
特性
IUPAC Name |
methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-MYLQJJOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574160 | |
Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14382-79-7 | |
Record name | Speciociliatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14382-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Speciociliatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPECIOCILIATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。